molecular formula C9H16S B13328332 6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol

6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol

Cat. No.: B13328332
M. Wt: 156.29 g/mol
InChI Key: SJLKSBYXTNIRCG-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol is a bicyclic thiol compound with a unique structure characterized by a bicyclo[3.1.1]heptane framework. This compound is known for its distinctive sulfur-containing functional group, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 6,6-Dimethylbicyclo[3.1.1]heptane-2-one.

    Reduction: The ketone group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Thiol Formation: The alcohol is then converted to a thiol using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

    Addition: The compound can undergo addition reactions with electrophiles, forming new carbon-sulfur bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Substitution: Alkyl halides, acyl chlorides

    Addition: Electrophiles such as halogens or acids

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Substitution: Alkylated or acylated derivatives

    Addition: Halogenated or acid-functionalized products

Scientific Research Applications

6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol involves its thiol group, which can interact with various molecular targets:

    Molecular Targets: Enzymes, proteins, and other biomolecules containing reactive sites.

    Pathways Involved: The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity and function. It can also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethylbicyclo[3.1.1]heptane-2-methanol: A related compound with a hydroxyl group instead of a thiol group.

    6,6-Dimethylbicyclo[3.1.1]heptane-2-methylene: A compound with a methylene group at the same position.

Uniqueness

6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol is unique due to its sulfur-containing thiol group, which imparts distinct reactivity and chemical properties compared to its analogs with hydroxyl or methylene groups. This uniqueness makes it valuable in specific chemical and biological applications.

Properties

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptane-2-thiol

InChI

InChI=1S/C9H16S/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8,10H,3-5H2,1-2H3

InChI Key

SJLKSBYXTNIRCG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)S)C

Origin of Product

United States

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